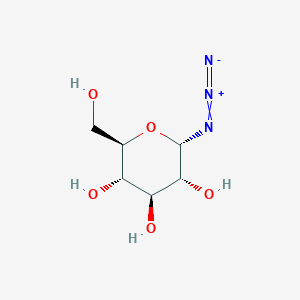

a-D-Glucopyranosylazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Carbohydrate Chemistry and Chemical Biology

Carbohydrate chemistry has evolved far beyond its initial focus on the basic structures and energy-storage functions of sugars. Today, it encompasses the synthesis of complex oligosaccharides, the development of carbohydrate-based therapeutics, and the investigation of the intricate roles that glycans play in biological processes. researchgate.netresearchgate.net Glycoconjugates, molecules where carbohydrates are linked to proteins or lipids, are now understood to be key players in cell-cell recognition, immune responses, and disease pathogenesis. researchgate.netsigmaaldrich.com

Within this dynamic field, α-D-Glucopyranosylazide and its derivatives serve as crucial building blocks and molecular probes. ontosight.aitandfonline.com Their utility stems from the ability to participate in highly specific and efficient chemical reactions, allowing for the construction of complex molecular architectures that mimic or interact with biological systems. ontosight.ai The introduction of the azide (B81097) functionality onto a glucose scaffold provides a gateway to a diverse range of chemical transformations, enabling researchers to forge new glycosidic linkages and to attach carbohydrates to other molecules of interest.

The impact of α-D-Glucopyranosylazide extends prominently into chemical biology, a discipline that employs chemical techniques to study and manipulate biological systems. The ability to chemically synthesize and modify carbohydrates with tools like α-D-Glucopyranosylazide allows for the creation of tailored molecules to probe and understand the complex world of glycobiology. ontosight.ai For instance, these synthetic carbohydrates can be used to study carbohydrate-protein interactions, which are fundamental to many physiological and pathological processes. sigmaaldrich.com

Significance of Azide Functionality in Carbohydrate Scaffolds for Research Applications

Classical and Established Synthetic Routes

Synthesis from Glucose Precursors with Anomeric Azide Introduction

The introduction of an azide group at the anomeric position of glucose derivatives is a fundamental approach for synthesizing glycosyl azides. researchgate.net This can be accomplished through the nucleophilic substitution of a suitable leaving group on a protected glycosyl halide with an azide source, such as sodium azide. researchgate.netresearchgate.netresearchgate.net Another common method involves the reaction of peracetylated carbohydrates with trimethylsilyl (B98337) azide in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net These reactions typically yield a mixture of anomers, requiring further separation and purification. For instance, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide can be synthesized and subsequently used in cycloaddition reactions. researchgate.netspringernature.com

A direct, one-step conversion of unprotected sugars, including glucose, to β-glycosyl azides has been developed using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) in an aqueous solution with sodium azide. rsc.org This method takes advantage of the lower pKa of the anomeric hydroxyl group compared to other hydroxyl groups, allowing for its selective activation. rsc.org

| Precursor | Reagents | Product | Reference |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Sodium azide | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | researchgate.net |

| Peracetylated sugars | Trimethylsilyl azide, Lewis acid | Glycosyl azides | researchgate.netresearchgate.net |

| D-Glucose | 2-chloro-1,3-dimethylimidazolinium chloride, Sodium azide, Triethylamine | β-D-glucopyranosyl azide | rsc.org |

Stereoselective Preparation of α-Anomer versus β-Anomer

Achieving stereoselectivity in the synthesis of glycosyl azides is a significant challenge, with the α-anomer often being more difficult to obtain. researchgate.netacs.org The stereochemical outcome is influenced by several factors, including the protecting groups on the sugar, the nature of the azide source, and the reaction conditions. researchgate.netacs.org

Protecting group manipulations on hexose (B10828440) sugars can direct the stereoselective synthesis of either the α- or β-anomeric azide. researchgate.net For example, the use of a participating group at the C-2 position, such as an acetyl or benzoyl group, can favor the formation of the 1,2-trans product, which is the β-anomer for glucose. researchgate.net Conversely, non-participating groups at C-2 can lead to mixtures of α- and β-anomers. wikipedia.org The electron-withdrawing nature of the azide group itself can also influence the stereoselectivity, favoring a more associative displacement mechanism and potentially leading to higher β-selectivity. acs.org

The reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with sodium azide is a classic example of an SN2 reaction that leads to the stereospecific formation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide, demonstrating a clear inversion of stereochemistry. researchgate.net In contrast, some methods for synthesizing α-N-glycopeptide linkages from glycosyl azides have shown poor stereoselectivity, resulting in mixtures of α/β anomers. acs.org

Role of Protecting Group Strategies in Synthesis

The choice of protecting groups can direct the stereochemical outcome. For instance, the presence of a participating group at the C-2 position of the glucose ring, such as an acetyl group, can lead to the formation of the β-anomer through neighboring group participation. scholaris.ca In contrast, non-participating groups may not provide this level of stereocontrol. wikipedia.org The use of protecting groups like the 4,6-O-benzylidene acetal (B89532) has been shown to influence the stereoselectivity of glycosylations. acs.org

Efforts have been made to develop protecting-group-free synthesis methods to streamline the process. scholaris.ca These approaches often utilize anomerically activated, unprotected glycosyl donors. scholaris.ca One such method involves the direct conversion of unprotected sugars to glycosyl azides. rsc.org However, protecting groups remain a powerful tool for achieving specific stereochemical outcomes in many synthetic routes. researchgate.net

Chemoenzymatic and Enzymatic Synthesis Approaches

Utilization of Glycosynthases and Mutant Enzymes

Glycosynthases, which are engineered mutant glycosidases, have emerged as powerful tools for the synthesis of glycosides, including α-D-glucopyranosylazide. researchgate.netacs.org These enzymes are created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic residue. researchgate.net This modification eliminates the enzyme's hydrolytic activity while retaining its ability to form glycosidic bonds. mdpi.com

A key application of glycosynthases in this context is the "chemical rescue" of nucleophile mutants of retaining β-glucosidases. nih.govacs.org In this process, an external nucleophile like azide can attack the glycosyl-enzyme intermediate, leading to the formation of a glycosyl azide with an inverted anomeric configuration. nih.gov For example, the E441G nucleophile mutant of Thermoanaerobacterium xylanolyticus glucosyl hydrolase 116 (TxGH116) has been successfully used to catalyze the synthesis of α-D-glucopyranosylazide (αGA1) from sodium azide and p-nitrophenyl-β-D-glucoside (pNPGlc) or cellobiose (B7769950) in an aqueous medium. nih.govacs.orgresearchgate.netresearchgate.net This chemoenzymatic approach avoids the need for complex protecting group strategies. nih.govacs.org

The rice BGlu1 β-glucosidase E414G mutant has also been shown to produce α-D-glucopyranosyl azide when incubated with 2,4-dinitrophenyl-β-D-glucoside in the presence of sodium azide, confirming the inversion of the anomeric configuration. oup.com Similarly, mutant rutinosidases have been used to generate rutinosyl α-azide. nih.govacs.org

| Enzyme | Substrates | Product | Yield | Reference |

| Thermoanaerobacterium xylanolyticus glucosyl hydrolase 116 (TxGH116) E441G mutant | p-nitrophenyl-β-D-glucoside (pNPGlc), Sodium azide | α-D-glucopyranosylazide (αGA1) | 68% | nih.govacs.orgresearchgate.net |

| Mutant rutinosidase | Rutin, Sodium azide | Rutinosyl α-azide | 44% | nih.govacs.org |

| Rice BGlu1 β-glucosidase E414G mutant | 2,4-dinitrophenyl-β-D-glucoside, Sodium azide | α-D-glucopyranosyl azide | - | oup.com |

Transglycosylation Reactions for α-D-Glucopyranosylazide Production

Transglycosylation reactions, catalyzed by either wild-type or mutant glycosidases, offer another enzymatic route to glycosyl azides. beilstein-journals.orguni-duesseldorf.de In these reactions, a glycosyl donor is transferred to an acceptor other than water. beilstein-journals.org Glycosyl azides themselves can serve as novel substrates and donors in enzymatic transglycosylations. researchgate.netdoi.org

While traditional transglycosylation reactions can suffer from low yields due to product hydrolysis, the use of mutant enzymes can overcome this limitation. biorxiv.org For instance, the catalytic transglycosylation reaction has been utilized for the production of various glycosides, including α/β-azido-glycosides. nih.gov The TxGH116 E441G mutant enzyme was used to optimize the transglycosylation reaction for the formation of αGA1. nih.gov

Sucrose phosphorylase, an enzyme from the EC 2.4.1.7 class, can catalyze a transglycosylation reaction where a glucosyl donor is transferred to an acceptor. google.com While this has been primarily demonstrated for the synthesis of other glycosides, the principle of enzymatic transglycosylation is a viable strategy for producing α-D-glucopyranosylazide. google.com

Protecting-Group-Free Chemoenzymatic Synthesis

A significant advancement in this area is the use of engineered glycosidase enzymes, known as glycosynthases, for the direct synthesis of glycosyl azides. researchgate.net Glycosynthases are typically created by mutating the catalytic nucleophile of a retaining glycosidase to a non-ionizable amino acid. nih.gov This modification prevents the hydrolysis of the product and allows for the "rescue" of the enzyme's activity by an external nucleophile, such as azide. nih.gov

Detailed research has demonstrated a highly efficient, protecting-group-free synthesis of α-D-glucopyranosylazide (also referred to as αGA1) using a nucleophile mutant enzyme. nih.govresearchgate.netnih.gov The specific enzyme utilized is the E441G nucleophile mutant of Thermoanaerobacterium xylanolyticus glucosyl hydrolase 116 (TxGH116), a retaining β-glucosidase. nih.govnih.gov This engineered enzyme catalyzes the transfer of a glucose moiety from a donor substrate to sodium azide.

The reaction can be performed using different glycosyl donors, including p-nitrophenyl-β-D-glucoside (pNPGlc) or the disaccharide cellobiose, in an aqueous medium at 45 °C. nih.govresearchgate.netnih.gov When pNPGlc was used as the donor substrate with sodium azide, the reaction yielded pure α-D-glucopyranosylazide in significant quantities. nih.govnih.gov After purification by column chromatography, a 68% yield (280 mg) of the final product was achieved as a white solid. nih.govacs.org The successful synthesis and stereochemistry of the product were confirmed by NMR spectroscopy, which identified the characteristic α-anomeric proton signal at δ 5.51 ppm and the C-1 carbon peak at δ 89 ppm. nih.govacs.org

This chemoenzymatic strategy highlights the general utility of using mutant retaining glycosidases for producing synthetically challenging glycosyl azides. acs.org A similar approach has been successfully applied to generate other complex glycosyl azides, such as rutinosyl α-azide, from a flavonoid disaccharide. nih.govacs.org This methodology not only simplifies the synthesis of α-D-glucopyranosylazide but also provides an environmentally friendly route that can be scaled for the production of this valuable precursor for applications in glycoconjugation and click chemistry. nih.govnih.gov

Data Tables

Table 1: Protecting-Group-Free Chemoenzymatic Synthesis of α-D-Glucopyranosylazide

| Enzyme | Donor Substrate | Nucleophile | Product | Yield | Reaction Conditions | Reference |

|---|---|---|---|---|---|---|

| Thermoanaerobacterium xylanolyticus GH116 β-glucosidase (E441G mutant) | p-nitrophenyl-β-D-glucoside (pNPGlc) | Sodium Azide (NaN₃) | α-D-Glucopyranosylazide | 68% | Aqueous medium, 45 °C | nih.gov, nih.gov, researchgate.net |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| α-D-Glucopyranosylazide |

| Cellobiose |

| p-nitrophenyl-β-D-glucoside |

| rutinosyl α-azide |

Chemical Reactivity and Mechanistic Investigations of α D Glucopyranosylazide

Fundamental Reaction Pathways

α-D-Glucopyranosylazide is a valuable intermediate in the synthesis of a wide array of glycoconjugates. Its reactivity is centered around the anomeric azide (B81097) group, which can be strategically manipulated to form various functional groups and linkages.

The synthesis of α-D-Glucopyranosylazide itself is a critical first step in its utilization. The introduction of the azide functionality at the anomeric position can be accomplished through several methods. A common approach involves the nucleophilic substitution of a suitable leaving group, such as a halide or triflate, on the anomeric carbon with an azide salt. The stereochemical outcome of this reaction, yielding the α-anomer, is influenced by the specific reaction conditions employed.

Once formed, the anomeric azide group of α-D-Glucopyranosylazide can undergo various transformations. A key reaction is its reduction to an anomeric amine, which serves as a precursor for the synthesis of N-linked glycopeptides and other important glycoconjugates. This reduction can be achieved through methods like catalytic hydrogenation or the Staudinger reaction.

| Transformation of Anomeric Azide | Reagents/Conditions | Product Functional Group |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amine (-NH₂) |

| Reduction | Staudinger Reaction (e.g., PPh₃, H₂O) | Amine (-NH₂) |

| Cycloaddition | Alkynes (in the presence of a copper(I) catalyst) | 1,2,3-Triazole |

The azido (B1232118) group in α-D-Glucopyranosylazide exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

As a nucleophile , the terminal nitrogen atom of the azide can attack various electrophilic centers. This reactivity is fundamental to the azide's utility in forming new carbon-nitrogen bonds.

Conversely, the central nitrogen atom of the azido group can act as an electrophile , becoming susceptible to attack by nucleophiles. This electrophilic character is harnessed in reactions like the Staudinger ligation. The reactivity profile of the azido group is modulated by factors such as the solvent, temperature, and the electronic nature of the substituents on the sugar ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with α-D-Glucopyranosylazide

The CuAAC reaction is a cornerstone of "click chemistry" and represents one of the most significant applications of α-D-Glucopyranosylazide. This reaction facilitates the efficient and specific formation of a 1,2,3-triazole ring from an azide and a terminal alkyne.

A defining feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This specificity arises from the reaction mechanism, which involves the formation of a copper acetylide intermediate. The azide then attacks this intermediate in a concerted [3+2] cycloaddition. The regiochemical outcome is dictated by the relative stabilities of the possible transition states, favoring the formation of the 1,4-isomer.

Studies comparing the reactivity of α- and β-glucosyl azides in CuAAC reactions have revealed that the α-anomer, α-D-Glucopyranosylazide, is generally more reactive than its β-counterpart. This difference in reactivity is attributed to a combination of steric and electronic factors. The rate of the CuAAC reaction is also dependent on the choice of the copper(I) catalyst and the solvent system used.

| Anomer | Relative Reactivity in CuAAC | Influencing Factors |

| α-D-Glucopyranosylazide | Higher | Steric accessibility, electronic effects |

| β-D-Glucopyranosylazide | Lower | Steric hindrance, electronic effects |

The CuAAC reaction involving α-D-Glucopyranosylazide is known for its broad functional group tolerance. Notably, the reaction proceeds efficiently in the presence of the hydroxyl groups of the glucose moiety without the need for protecting groups. This reaction can be conducted in a range of solvents, including environmentally benign options like water. The optimal reaction conditions, such as the choice of copper(I) source, ligand, and solvent, are contingent on the specific alkyne substrate being used.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that has garnered significant attention for its utility in bioconjugation, proceeding without the need for a cytotoxic copper catalyst. This reaction involves the [3+2] cycloaddition of an azide and a strained alkyne, such as a cyclooctyne (B158145), to form a stable triazole linkage. The reaction is driven by the release of ring strain in the alkyne, allowing it to proceed efficiently at physiological temperatures.

In the context of α-D-Glucopyranosylazide, SPAAC provides a powerful tool for its conjugation to various molecules and materials. The azide functional group on the anomeric carbon of the glucose moiety can readily react with strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives. These reactions are characterized by their high specificity and favorable kinetics.

Detailed research has shown that the SPAAC reaction proceeds at comparable rates for both organic and inorganic azides. For instance, the reaction of β-D-glucopyranosyl azide with DBCO-PEG4-Fluor 545 has been reported to have a rate constant similar to that of sodium azide, on the order of 0.043 s⁻¹ google.com. While specific kinetic data for α-D-Glucopyranosylazide is not extensively documented in comparative studies, the reactivity is expected to be similar, allowing for efficient conjugation. The choice of the strained alkyne can influence the reaction kinetics and the properties of the resulting glycoconjugate. DBCO derivatives are known for their high reactivity, while BCN offers a smaller and more hydrophilic linkage nih.govenamine.netuni-konstanz.de.

The progress of the SPAAC reaction can be monitored by techniques such as UV-Vis spectroscopy, observing the decay of the characteristic absorbance of the cyclooctyne at around 310 nm broadpharm.com. This allows for the quantitative assessment of the reaction kinetics and completion.

Below is a table summarizing representative SPAAC reactions with glycosyl azides, highlighting the types of strained alkynes employed and the nature of the resulting products.

| Glycosyl Azide | Strained Alkyne | Reaction Conditions | Product | Key Findings |

| β-D-Glucopyranosyl azide | DBCO-PEG4-Fluor 545 | 1X PBS buffer, pH 7.4, 37°C | Fluorescently labeled glycoconjugate | Reaction proceeds at a comparable rate to inorganic azides. google.com |

| General Organic Azide | Bicyclo[6.1.0]nonyne (BCN) | Physiological conditions | Triazole-linked conjugate | BCN is a reactive, small, and hydrophilic linker for SPAAC. nih.govenamine.netuni-konstanz.de |

| General Organic Azide | Dibenzocyclooctyne (DBCO) | Aqueous buffer or organic solvents | Triazole-linked conjugate | DBCO is a highly reactive cyclooctyne for SPAAC, allowing for efficient bioconjugation. broadpharm.com |

Staudinger Ligation with α-D-Glucopyranosylazide

The Staudinger ligation is a chemoselective reaction that forms an amide bond between an azide and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. This reaction has proven to be a robust method for the synthesis of N-glycosyl amides from glycosyl azides with high stereoselectivity.

Mechanistically, the reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate with the concomitant loss of dinitrogen. This intermediate then undergoes intramolecular trapping by the ortho-ester to form a stable amide bond. A key advantage of the traceless Staudinger ligation is that the phosphine oxide byproduct is cleaved away, leaving no residual atoms at the ligation site.

Research has demonstrated that α-glycosyl amides can be synthesized with high yields and retention of the anomeric configuration from O-benzyl-protected α-D-glucopyranosylazides using diphenylphosphanyl-phenyl esters as the phosphine reagents nih.govresearchgate.net. The stereochemical outcome is highly dependent on the reaction conditions, with polar aprotic solvents favoring high α-selectivity nih.gov. This stereoconservative nature is crucial for the synthesis of well-defined glycoconjugates.

Interestingly, the reaction of peracetylated glycosyl azides in a Staudinger ligation is nonstereoconservative. Both α- and β-anomers of the peracetylated glucosyl azide converge to form the β-glycosyl amide with complete stereoselectivity nih.govresearchgate.net. This highlights the significant influence of the protecting groups on the reaction mechanism and stereochemical outcome. The use of unprotected glycosyl azides in Staudinger ligations has also been explored, offering a more direct route to N-glycosyl amino acids.

The following table presents a summary of research findings on the Staudinger ligation of α-D-Glucopyranosylazide and related glycosyl azides, showcasing the different phosphine reagents and the resulting products.

| Glycosyl Azide | Phosphine Reagent | Solvent | Product | Yield | Stereoselectivity |

| O-Benzyl-α-D-glucopyranosylazide | Diphenylphosphanyl-phenyl esters | Polar aprotic solvents | α-Glycosyl amide | High | High α-selectivity nih.govresearchgate.net |

| Tetra-O-acetyl-α-D-glucopyranosylazide | Diphenylphosphanyl-phenyl esters | Not specified | β-Glycosyl amide | Good | Complete β-selectivity nih.govresearchgate.net |

| Unprotected Glycosyl Azides | (Diphenylphosphino)methanethiol | Not specified | Aminoacyl-dinucleotide | Moderate (dependent on protecting groups on phosphine) | Not specified |

α D Glucopyranosylazide As a Versatile Synthetic Intermediate

Precursor for Glycoconjugate Synthesis

Glycoconjugates, molecules in which a carbohydrate is covalently linked to a non-carbohydrate moiety such as a protein or lipid, are fundamental to many biological processes. The synthesis of structurally well-defined glycoconjugates is crucial for research aimed at understanding their functions. α-D-Glucopyranosylazide is an invaluable starting material in this field, providing access to a variety of glycoconjugates through several synthetic strategies.

The azide (B81097) functionality of α-D-Glucopyranosylazide allows for its conversion into other key intermediates necessary for glycoprotein (B1211001) and glycolipid synthesis. One of the most significant applications is in the preparation of N-linked glycoproteins, where a glycan is attached to an asparagine residue of a protein.

A common strategy involves the reduction of the anomeric azide to a primary amine, yielding β-D-glucopyranosylamine. This glycosylamine is a key intermediate that can then be coupled to the side-chain carboxyl group of an aspartic acid residue in a peptide to form the characteristic N-glycosidic linkage. For instance, the synthesis of N-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine analogues has been achieved using 2-acetamido-2-deoxy-β-D-glucopyranosylamine as a precursor.

Alternatively, the Staudinger ligation offers a powerful and stereoselective method for forming the N-glycosidic bond directly from the glycosyl azide. In this reaction, the glycosyl azide reacts with a phosphine (B1218219) reagent to form an aza-ylide intermediate, which can then be trapped by an acyl group to form the amide bond. This method has been successfully employed to generate glycosylated asparagine derivatives, providing a convergent route to N-glycopeptides, the building blocks of glycoproteins. This approach is advantageous as it proceeds with high stereoselectivity, preserving the β-configuration at the anomeric center, which is crucial for biologically active glycoproteins.

The synthesis of glycolipids can also be accomplished using α-D-Glucopyranosylazide as a starting material. The azide can be transformed into a suitable glycosyl donor, which is then coupled with a lipid aglycone. This allows for the construction of the glycan headgroup of glycolipids, which are essential components of cell membranes and play roles in cell recognition and signaling.

| Precursor | Reaction Type | Intermediate/Product | Application |

| α-D-Glucopyranosylazide | Reduction | β-D-Glucopyranosylamine | N-linked glycopeptide synthesis |

| α-D-Glucopyranosylazide | Staudinger Ligation | Glycosyl amide | Stereoselective N-glycopeptide synthesis |

| α-D-Glucopyranosylazide | Conversion to Glycosyl Donor | Activated Glycoside | Glycolipid synthesis |

The preparation of glycopeptides and neoglycoconjugates for research purposes is greatly facilitated by the reactivity of α-D-Glucopyranosylazide. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly powerful tool in this context. This reaction allows for the efficient and highly specific ligation of the azide-containing carbohydrate to an alkyne-functionalized peptide or other aglycone.

The resulting 1,2,3-triazole linkage is stable and serves as a reliable mimic of the native amide bond. This strategy has been widely used to synthesize a variety of glycopeptides and neoglycoconjugates with diverse structures and functions. The mild reaction conditions and high yields of the CuAAC reaction make it compatible with a wide range of functional groups, allowing for the construction of complex molecular architectures. For example, a library of α-D- and β-D-glucopyranosyl triazoles has been assembled using this method to explore their potential as glycosidase inhibitors. nih.gov

The Staudinger ligation, as mentioned previously, is another key method for the preparation of glycopeptides from α-D-Glucopyranosylazide. This reaction provides a direct route to the native N-glycosidic linkage, offering a complementary approach to click chemistry for the synthesis of these important biomolecules. The traceless Staudinger ligation, in particular, has been developed to avoid the incorporation of the phosphine oxide byproduct into the final product, further enhancing its utility in the synthesis of pristine glycopeptides.

α-D-Glucopyranosylazide is a valuable monomer or precursor for the synthesis of carbohydrate-based polymers, also known as glycopolymers. These macromolecules, which present multiple copies of a carbohydrate ligand, are of great interest for their ability to mimic the multivalent interactions that govern many biological recognition events.

One common approach to glycopolymer synthesis is the post-polymerization modification of a pre-formed polymer scaffold. In this method, a polymer with reactive side chains (e.g., alkyne groups) is treated with α-D-Glucopyranosylazide under CuAAC conditions. This allows for the efficient grafting of the carbohydrate onto the polymer backbone, yielding a well-defined glycopolymer. The density of the carbohydrate on the polymer can be controlled by the composition of the starting polymer.

Another strategy involves the polymerization of a monomer derived from α-D-Glucopyranosylazide. For instance, the azide can be converted into a polymerizable group, such as an acrylate (B77674) or a styrenyl ether, and then copolymerized with other monomers to create glycopolymers with varying properties. Ring-opening metathesis polymerization (ROMP) has also been utilized to produce glycopolymers from sugar-derived monomers.

| Synthetic Strategy | Key Reaction | Resulting Glycomacromolecule |

| Post-polymerization Modification | CuAAC (Click Chemistry) | Glycopolymer with triazole linkages |

| Polymerization of a Derived Monomer | Radical or Ring-Opening Polymerization | Glycopolymer with a carbon backbone |

Building Block for Complex Glycan Structures

The synthesis of complex oligosaccharides and polysaccharides remains a significant challenge in chemistry. α-D-Glucopyranosylazide serves as a versatile starting material for the construction of these intricate glycan structures, providing a stable precursor that can be converted into various reactive intermediates.

For the assembly of oligosaccharides and polysaccharides, α-D-Glucopyranosylazide can be converted into a glycosyl donor, a molecule with a leaving group at the anomeric position that can be activated to form a glycosidic bond with a glycosyl acceptor (a carbohydrate with a free hydroxyl group).

A common strategy involves the reduction of the azide to an amine, followed by conversion of the amine into a suitable leaving group. Alternatively, the azide can be transformed into other functional groups that can act as anomeric leaving groups. For example, glycosyl phosphates can be synthesized and used as versatile glycosylating agents for the formation of various glycosidic linkages upon activation with a suitable promoter.

The choice of protecting groups on the other hydroxyls of the glucopyranosyl ring is critical for controlling the regioselectivity and stereoselectivity of the glycosylation reaction. By carefully selecting the protecting group strategy, chemists can direct the formation of either α- or β-glycosidic linkages at specific positions on the acceptor molecule, allowing for the stepwise assembly of complex oligosaccharides.

α-D-Glucopyranosylazide and other azidosaccharides are also key building blocks in the synthesis of pseudo-oligosaccharides and pseudo-starch fragments. These molecules are mimics of natural oligosaccharides where one or more of the glycosidic oxygen atoms are replaced by other linkages, such as a triazole ring. These analogues are valuable tools for studying carbohydrate-protein interactions and for developing enzyme inhibitors, as they are often more stable to enzymatic hydrolysis than their natural counterparts.

Derivatization Strategies for Functionalization

The chemical reactivity of the azido (B1232118) group is central to the utility of α-D-glucopyranosylazide as a synthetic precursor. This group can be transformed into other functionalities or used directly in ligation reactions to attach a variety of molecular entities. Key strategies include the introduction of spacer arms to create molecular probes, the preparation of spin-labeled molecules for biophysical studies, and the synthesis of complex carbohydrate-based scaffolds via click chemistry. These derivatizations enable the creation of tailored molecules for investigating biological systems.

The azide group in α-D-glucopyranosylazide serves as a convenient chemical handle for the attachment of spacer arms, which are crucial components of many molecular probes. These spacers physically separate a reporter group (like a fluorophore or biotin) from the carbohydrate moiety, minimizing potential steric hindrance and allowing both parts of the probe to interact effectively with their respective biological targets.

A common synthetic route involves the reduction of the azide to a primary amine, which can then be acylated using a bifunctional spacer that has an activated carboxylic acid on one end and a protected functional group on the other. Alternatively, the azide can directly undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with a spacer arm that has been functionalized with a terminal alkyne. This approach is highly efficient and biocompatible. mdpi.com

These strategies result in azide-labeled analogs that are flexible and universal platforms suitable for further functionalization with various molecular tags, paving the way for their application in diverse biological studies. mdpi.com For example, such probes can be used to study carbohydrate-protein interactions, track the localization of glycoconjugates within cells, or identify novel carbohydrate-binding partners.

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Azide Reduction & Acylation | The azide is reduced to an amine, followed by coupling to a bifunctional spacer. | H2/Pd-C or Staudinger reagents; Activated ester of a spacer arm. |

| Azide-Alkyne Cycloaddition (Click Chemistry) | The azide reacts with an alkyne-functionalized spacer to form a stable triazole linkage. | Alkyne-spacer, Cu(I) catalyst. |

α-D-Glucopyranosylazide and related azido-sugars are valuable precursors for the synthesis of spin-labeled glycolipids, which are indispensable tools for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govfsu.edu EPR spectroscopy provides detailed information on the dynamics, conformation, and organization of molecules, and spin-labeled glycolipids are used to study cell surface glycans and their interactions within the cell membrane. nih.govresearchgate.netunige.ch

The synthesis of these probes involves a streamlined strategy where free carbohydrates like glucose are first regioselectively functionalized to introduce a flexible azido group. nih.govfsu.edu This azido-functionalized carbohydrate serves as a key intermediate. The final step is the coupling of a nitroxide free radical spin label, such as TEMPOL, to this intermediate. nih.govmdpi.com The azide group is typically converted to an amine, which then reacts with an activated form of the nitroxide label to form a stable amide or other covalent bond. The resulting spin-labeled glycolipids can be incorporated into cell membranes to probe the local environment of the cell glycocalyx. fsu.edu

This synthetic approach allows for the creation of structurally well-defined glycolipid probes carrying different glycans and a nitroxide spin label at the non-reducing end. nih.gov These key intermediates, featuring a flexible azido group, are also versatile platforms for attaching other types of molecular labels. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Azido-Functionalization | Introduction of an azide group onto the glucose scaffold, often with a lipid tail. | Creates a key intermediate with a reactive handle for label attachment. nih.gov |

| 2. Azide Conversion & Coupling | Reduction of the azide to an amine, followed by reaction with an activated nitroxide spin label. | Covalently attaches the paramagnetic probe to the glycolipid. |

| 3. Purification | Isolation of the final spin-labeled glycolipid product. | Ensures a structurally defined probe for EPR studies. |

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a powerful and widely used method for synthesizing complex molecular architectures, and α-D-glucopyranosylazide is an ideal substrate for this reaction. springernature.comnih.govmdpi.com This reaction enables the efficient and regioselective linking of the glucose unit to a vast array of alkyne-containing molecules, yielding 1,4-disubstituted 1,2,3-triazole-linked glycoconjugates. nih.govmdpi.comresearchgate.net

The resulting triazole ring is not merely a linker; it is a stable, aromatic, and rigid unit that can influence the biological activity and physical properties of the resulting scaffold. mdpi.com This methodology offers significant advantages, including high yields, mild and often aqueous reaction conditions, and exceptional tolerance of other functional groups, which simplifies synthetic design. mdpi.comnih.gov

Through this strategy, α-D-glucopyranosylazide has been used to create a diverse library of carbohydrate-based scaffolds. uni.lu These include glycodendrimers, neoglycopeptides, and inhibitors of carbohydrate-processing enzymes like glycosidases. tsijournals.com The ability to easily conjugate the glucose moiety to other biologically relevant molecules, such as other sugars, peptides, or small-molecule drugs, has established this approach as a vital tool in medicinal chemistry and drug discovery. mdpi.comtsijournals.comresearchgate.net

| Scaffold Type | Description | Potential Application |

|---|---|---|

| Glycoconjugate Mimics | Coupling of α-D-glucopyranosylazide with alkyne-functionalized sugars or other molecules to mimic natural glycans. uni.lu | Studying carbohydrate recognition, developing enzyme inhibitors. tsijournals.com |

| Glycodendrimers | Attachment of multiple glucose units to a central core via triazole linkages. | Drug delivery, multivalent binding studies. |

| Antimicrobial Agents | Synthesis of aryl-substituted-1,2,3-triazoles linked to glucose units. mdpi.com | Development of new antibacterial and antifungal drugs. mdpi.com |

Applications of α D Glucopyranosylazide in Advanced Glycobiology Research

Glycan Metabolic Engineering Studies

Metabolic glycoengineering is a technique that involves introducing synthetic, chemically modified monosaccharides into cellular metabolic pathways. frontiersin.org These unnatural sugars are then incorporated into glycans on the cell surface. α-D-Glucopyranosylazide can be utilized as a metabolic precursor in these studies. Once taken up by cells, it is processed by the cellular machinery and integrated into glycoproteins and other glycoconjugates. The azide (B81097) group serves as a chemical handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, through bioorthogonal ligation reactions. This enables the visualization and tracking of glycan biosynthesis and trafficking, providing insights into the dynamic nature of the glycome.

Glycan Non-Invasive Imaging Techniques (In Vitro/Ex Vivo)

The ability to metabolically label glycans with α-D-Glucopyranosylazide has opened up new avenues for non-invasive imaging of glycan distribution and dynamics in vitro and ex vivo. By introducing α-D-Glucopyranosylazide to cells or tissues, the azide-modified glycans can be visualized using imaging techniques coupled with bioorthogonal chemistry. For instance, a fluorescent probe with a reactive group that specifically targets the azide can be used to label the modified glycans, allowing for their detection by fluorescence microscopy. This approach provides a powerful tool for studying changes in glycan expression and localization in different cell types and disease states without the need for invasive procedures.

Glycomics and Proteomics Research via Bioorthogonal Tagging

Bioorthogonal tagging using α-D-Glucopyranosylazide has become an invaluable tool in the fields of glycomics and proteomics. nih.gov In this approach, cells are cultured with the azido (B1232118) sugar, which is incorporated into their glycans. The azide-labeled glycoconjugates can then be selectively captured from cell lysates using a resin functionalized with a bioorthogonal reaction partner, such as a cyclooctyne (B158145). This allows for the enrichment of glycoproteins, which can then be identified and quantified by mass spectrometry. This method has facilitated the identification of novel glycoproteins and the characterization of glycosylation sites, contributing to a deeper understanding of the glycoproteome.

Activity-Based Protein Profiling Using α-D-Glucopyranosylazide Conjugates

Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to monitor the functional state of enzymes within a complex biological sample. nih.gov While direct applications of α-D-Glucopyranosylazide conjugates in ABPP are still emerging, the principle involves designing probes that mimic the natural substrate of an enzyme but also contain a reactive group (the "warhead") and a reporter tag. In the context of glycosidases, an α-D-Glucopyranosylazide-derived probe could potentially be designed to covalently bind to the active site of specific α-glucosidases. The azide group would serve as a versatile handle for attaching reporter tags, enabling the detection and identification of active enzyme populations.

Development of Carbohydrate Microarrays for Ligand Binding Studies

Carbohydrate microarrays are a high-throughput technology used to study the interactions between carbohydrates and proteins, such as lectins and antibodies. nih.gov α-D-Glucopyranosylazide can be used as a key building block in the synthesis of glycans for immobilization on microarray surfaces. The azide group provides a convenient point of attachment for linking the sugar to the microarray slide via click chemistry. This allows for the creation of arrays displaying a diverse range of well-defined glycan structures. These microarrays can then be used to screen for proteins that bind to specific glycans, providing valuable information about the specificity of carbohydrate-protein interactions. nih.gov

Investigation of Carbohydrate-Protein Interactions

Understanding the interactions between carbohydrates and proteins is crucial for deciphering their roles in various biological processes. nih.gov α-D-Glucopyranosylazide can be incorporated into synthetic glycans that are then used as probes to study these interactions. For example, an α-D-Glucopyranosylazide-containing oligosaccharide can be functionalized with a reporter molecule and used in binding assays with a specific protein. The strength and specificity of the interaction can be quantified, providing insights into the molecular basis of carbohydrate recognition by proteins.

Research on Glycosidase and Glycogen (B147801) Phosphorylase Inhibitors

Glycosidases and glycogen phosphorylase are enzymes that play critical roles in carbohydrate metabolism. Inhibitors of these enzymes have therapeutic potential for conditions such as diabetes. wikipedia.orgnih.govnih.gov Research has shown that derivatives of α-D-Glucopyranosylazide can act as inhibitors of these enzymes. For instance, a modified form, C-(1-azido-alpha-D-glucopyranosyl) formamide, has been identified as a moderate competitive inhibitor of muscle glycogen phosphorylase b. researchgate.net

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| C-(1-azido-alpha-D-glucopyranosyl) formamide | Muscle glycogen phosphorylase b | 1.80 (±0.2) mM researchgate.net |

This inhibitory activity highlights the potential of α-D-Glucopyranosylazide as a scaffold for the design of novel therapeutic agents targeting carbohydrate-processing enzymes.

Viral Surface Manipulation for Research Tool Development

The surfaces of enveloped viruses are decorated with glycoproteins that are crucial for host cell recognition and entry. The ability to chemically modify these viral glycoproteins provides a powerful method for developing new research tools, diagnostics, and therapeutic strategies. Metabolic glycoengineering using azido sugars offers a route to achieve such modifications.

The underlying principle involves introducing a chemically-modified sugar, such as a peracetylated version of α-D-Glucopyranosylazide (e.g., Tetraacetyl-α-D-Glucopyranosylazide), to the host cells responsible for producing the virus. The peracetylated form enhances cell permeability. Inside the cell, native enzymes remove the acetyl groups, and the azido sugar is then incorporated into the glycan biosynthesis pathways. As the host cell machinery assembles new viral particles, these azido-sugars are integrated into the viral envelope glycoproteins.

The azide group, being a bioorthogonal chemical handle, does not interfere with the biological processes of the host cell or the virus. However, it provides a specific site for subsequent chemical ligation. Through reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC), molecules of interest, such as fluorescent dyes, targeting ligands, or therapeutic agents, can be covalently attached to the viral surface. While this technique has been more extensively documented with other azido sugars like N-azidoacetylmannosamine (ManNAz) to target sialic acid pathways, the metabolic incorporation of α-D-Glucopyranosylazide would allow for the modification of glucose-containing glycans on viral surfaces.

Table 1: Research Findings on Viral Surface Manipulation via Metabolic Glycoengineering

| Research Focus | Azido Sugar Used (Example) | Virus Model (Example) | Application/Finding |

| Viral Labeling and Imaging | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Lentivirus, Measles Virus | Successful incorporation of azido sugars into viral glycoproteins, enabling fluorescent labeling for single-particle tracking and visualization of viral entry. |

| Viral Retargeting | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Lentiviral particles | Modification of viral surface with targeting moieties to redirect viral tropism to specific cell types for research or therapeutic purposes. |

Note: The table provides examples of the general strategy. Specific studies detailing the use of α-D-Glucopyranosylazide for these exact purposes are less common in published literature compared to amino-sugar derivatives.

Application in Bioorthogonal Chemistry for Live System Probing (Non-Clinical)

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide functional group of α-D-Glucopyranosylazide is a key player in this field, serving as a chemical reporter that can be selectively targeted.

In a typical non-clinical research setting, peracetylated α-D-Glucopyranosylazide is introduced to live cells in culture. The cells' metabolic machinery processes the sugar and incorporates it into various cellular glycoconjugates, such as glycoproteins and glycolipids, effectively "tagging" these molecules with an azide handle.

Once the azide-modified glycans are present on or within the cells, researchers can use a variety of bioorthogonal reactions to probe them. The most common of these for live-cell applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves introducing a probe molecule (e.g., a fluorophore for imaging) that is attached to a strained alkyne, such as a cyclooctyne derivative. The strained alkyne reacts specifically and efficiently with the azide-tagged glycans under physiological conditions, without the need for a toxic copper catalyst that is required for other forms of "click chemistry."

This approach allows for the real-time visualization of glycan trafficking, localization, and dynamics in living cells. By using α-D-Glucopyranosylazide, researchers can specifically investigate the metabolism and function of glucose-containing glycans, which are fundamental components of cellular structure and signaling pathways.

Table 2: Key Bioorthogonal Reactions for Probing Azide-Tagged Biomolecules

| Reaction | Reactants | Key Features for Live System Probing |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | - No catalyst required (biocompatible)- Fast reaction kinetics- High specificity |

| Staudinger Ligation | Azide + Triarylphosphine | - First bioorthogonal reaction developed- Biocompatible- Slower kinetics compared to SPAAC |

The ability to tag and visualize glycans in their natural context provides invaluable insights into their roles in cell-cell communication, immune responses, and disease progression, all without disrupting the delicate environment of the living cell.

Structural Elucidation and Computational Analyses

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of a-D-Glucopyranosylazide, with each technique offering specific insights into different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of glycosyl azides in solution. nih.gov A full assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) experiments, confirms the molecular framework and, crucially, the stereochemistry at the anomeric center (C-1).

For this compound, the ¹H NMR spectrum is characterized by a downfield signal for the anomeric proton (H-1). The key indicator of the α-configuration is the small coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), typically in the range of 3-4 Hz (³JH1,H2). researchgate.net This small value reflects the gauche (approximately 60°) dihedral angle between these two protons, which is characteristic of an axial-equatorial relationship in the chair conformation of the pyranose ring.

2D NMR techniques are essential for the complete and accurate assignment of all proton and carbon signals. ipb.pt

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, allowing for the sequential assignment of protons along the glucopyranose ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on the previously assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which helps in confirming assignments and identifying connectivity across glycosidic linkages or to substituent groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a-D-Glucopyranosyl Derivatives Note: Exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is representative of a-D-glucopyranose structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlation / Coupling Constant |

|---|---|---|---|

| 1 (Anomeric) | ~5.1-5.5 | ~90-95 | ³JH1,H2 ≈ 3-4 Hz |

| 2 | ~3.5-3.8 | ~70-73 | Correlates with H-1 in COSY |

| 3 | ~3.8-4.1 | ~72-75 | Correlates with H-2 and H-4 in COSY |

| 4 | ~3.8-4.1 | ~69-72 | Correlates with H-3 and H-5 in COSY |

| 5 | ~3.7-4.0 | ~70-73 | Correlates with H-4 and H-6 in COSY |

| 6 | ~3.6-4.0 | ~61-64 | Correlates with H-5 in COSY |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. copbela.org The IR spectrum provides direct evidence for the presence of the azide (B81097) moiety and the hydroxyl groups.

The most prominent and diagnostically important absorption is the strong, sharp peak corresponding to the asymmetric stretching vibration (νas) of the azide group (N=N⁺=N⁻). This band appears in a relatively uncongested region of the spectrum, typically between 2100 and 2150 cm⁻¹. nih.govchemrxiv.org A second, weaker absorption corresponding to the symmetric stretching vibration (νs) of the azide can be observed in the 1340-1360 cm⁻¹ range. nih.gov

Other significant absorptions include:

A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups, which are typically involved in hydrogen bonding. youtube.com

Strong absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching vibrations of the pyranose ring. openstax.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| 3000 - 2850 | C-H Stretch | Alkyl (C-H) | Medium-Strong |

| 2150 - 2100 | N=N⁺=N⁻ Asymmetric Stretch | Azide (-N₃) | Strong, Sharp |

| 1360 - 1340 | N=N⁺=N⁻ Symmetric Stretch | Azide (-N₃) | Weak-Medium |

| 1200 - 1000 | C-O Stretch | Alcohol (C-O) | Strong |

X-ray crystallography provides the most definitive and detailed structural information for a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield a three-dimensional model of the molecule, unequivocally confirming its atomic connectivity and stereochemistry.

The primary insights gained from this technique would be:

Absolute Confirmation of Anomeric Configuration: The analysis would directly visualize the axial orientation of the azide group at the C-1 position, providing unambiguous proof of the α-anomeric conformation.

Precise Geometrical Parameters: It would determine accurate bond lengths, bond angles, and torsional angles for the entire molecule.

Conformational Analysis: The data would confirm the preferred chair conformation (⁴C₁) of the glucopyranose ring in the solid state.

Intermolecular Interactions: The crystal packing arrangement would reveal the network of intermolecular hydrogen bonds involving the hydroxyl groups and potentially the azide group, which governs the macroscopic properties of the crystalline solid.

Computational and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the reactivity, dynamics, and interactions of this compound at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide crucial mechanistic insights into its synthesis and subsequent reactions. mdpi.compku.edu.cn

DFT can be employed to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface for the synthesis of this compound, for instance, via the nucleophilic substitution of a glycosyl halide with an azide salt. This helps in understanding the factors that favor the formation of the α-anomer over the β-anomer. researchgate.net

Analyze Stereoselectivity: Calculations can rationalize the stereochemical outcome of reactions by comparing the activation energies of different stereoisomeric transition states.

Predict Spectroscopic Properties: DFT methods can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. nih.gov Comparing these calculated values with experimental data can aid in the confirmation of the structural assignment. nih.gov

Investigate Reactivity: DFT is particularly useful for studying the mechanism of reactions involving the azide group, such as the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," providing a detailed understanding of the transition states and intermediates involved.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in an aqueous environment, can reveal its dynamic behavior and interactions that are not apparent from static structures. mdpi.com

Key applications of MD simulations for this compound include:

Conformational Dynamics: Simulations can explore the conformational landscape of the molecule in solution, assessing the stability of the chair conformation and identifying any minor conformational isomers that may exist in equilibrium.

Solvation and Hydration: MD can provide a detailed picture of the hydration shell around the molecule, showing how water molecules interact with the hydrophilic hydroxyl groups and the azide moiety through hydrogen bonding. nih.gov This is critical for understanding its solubility and behavior in biological media.

Intermolecular Interactions: The simulations can be used to model the interaction of this compound with other molecules, such as enzymes or binding partners. dovepress.com This can help in predicting binding affinities and understanding the forces (e.g., hydrogen bonds, van der Waals forces) that govern molecular recognition processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. At present, specific QSAR studies focusing exclusively on the derivative design of this compound are not extensively available in the public domain.

However, the principles of QSAR are widely applied in the design of glycosidase inhibitors and other carbohydrate mimetics, providing a framework for how such studies could be approached for this compound derivatives. The general methodology involves the generation of a dataset of this compound analogues with experimentally determined biological activities (e.g., inhibitory constants like IC₅₀ or Kᵢ) against a specific biological target.

Subsequently, a wide array of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Quantifying the electronic properties, including partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Hydrophobic descriptors: Related to the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates a selection of these descriptors to the observed biological activity.

A hypothetical QSAR study on a series of this compound derivatives, potentially modified at the azide group via click chemistry to form triazoles with various substituents, could yield a predictive model. Such a model would be instrumental in the rational design of new, more potent derivatives. For instance, the model might reveal that specific steric, electronic, or hydrophobic features on the triazole substituent are crucial for enhanced biological activity.

The insights gained from the QSAR model would guide the synthesis of a new generation of this compound derivatives with a higher probability of exhibiting the desired biological effects, thereby accelerating the drug discovery process and reducing the need for extensive and costly synthesis and screening of numerous compounds.

Below are illustrative data tables that would be typically generated and analyzed in a QSAR study of this compound derivatives.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Compound ID | R-Group on Triazole Ring | IC₅₀ (µM) | pIC₅₀ (-logIC₅₀) |

| 1 | Phenyl | 50.2 | 4.30 |

| 2 | 4-Chlorophenyl | 25.1 | 4.60 |

| 3 | 4-Methoxyphenyl | 39.8 | 4.40 |

| 4 | 4-Nitrophenyl | 15.8 | 4.80 |

| 5 | Naphthyl | 10.0 | 5.00 |

| 6 | Cyclohexyl | 79.4 | 4.10 |

| 7 | Benzyl | 45.7 | 4.34 |

| 8 | 3,4-Dichlorophenyl | 12.6 | 4.90 |

Table 2: Calculated Molecular Descriptors for Hypothetical this compound Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Surface Area (Ų) |

| 1 | 353.34 | 1.85 | 92.5 | 350.1 |

| 2 | 387.78 | 2.56 | 97.3 | 365.4 |

| 3 | 383.37 | 1.78 | 98.1 | 368.2 |

| 4 | 398.34 | 1.90 | 98.7 | 375.8 |

| 5 | 403.40 | 3.01 | 112.4 | 405.3 |

| 6 | 359.41 | 2.50 | 95.8 | 360.5 |

| 7 | 367.37 | 2.21 | 97.1 | 362.7 |

| 8 | 422.23 | 3.27 | 102.1 | 380.6 |

Table 3: Example of a QSAR Equation and its Statistical Parameters

| QSAR Model | Equation | R² | Q² |

| Model 1 | pIC₅₀ = 0.5LogP + 0.02Molar Refractivity - 0.005*Surface Area + 2.5 | 0.85 | 0.72 |

In this hypothetical example, the QSAR equation suggests that higher lipophilicity (LogP) and molar refractivity, combined with a smaller molecular surface area, are favorable for the inhibitory activity of these this compound derivatives. Such a model, once validated, would be a powerful tool for predicting the potency of novel, unsynthesized analogues.

Advanced Topics and Future Directions in α D Glucopyranosylazide Research

Historical Evolution of Glycosyl Azide (B81097) Chemistry

The chemistry of glycosyl azides, including α-D-glucopyranosylazide, has a rich history rooted in the broader field of carbohydrate chemistry. Early methods for the synthesis of these compounds often involved the nucleophilic displacement of an anomeric halide with an azide source. researchgate.net These initial approaches laid the groundwork for the development of more refined and stereoselective synthetic strategies.

Over the decades, research in glycosyl azide chemistry has evolved significantly, with comprehensive reviews of the field appearing as early as 1961 and 1993, highlighting the growing importance of these compounds. researchgate.net Initially, the focus was primarily on the synthesis and basic transformations of glycosyl azides. These compounds were recognized for their stability and their utility as precursors to other nitrogen-containing functionalities such as amines and amides. researchgate.netnih.gov

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), marked a paradigm shift in the application of glycosyl azides. researchgate.net This highly efficient and specific reaction propelled glycosyl azides, including α-D-glucopyranosylazide, to the forefront of bioconjugation and chemical biology. The ability to readily link carbohydrates to a wide array of molecules has opened up new avenues for the study of glycans and their biological roles.

More recently, the focus has shifted towards the development of highly stereoselective methods for the synthesis of specific anomers of glycosyl azides, which remains a significant challenge. researchgate.netrsc.org The historical progression of glycosyl azide chemistry demonstrates a continuous drive towards greater control over reactivity and stereochemistry, enabling their use in increasingly complex and sophisticated applications.

Stereochemical Control in Glycosylation Reactions Involving Azides

Achieving stereochemical control in glycosylation reactions is a central challenge in carbohydrate chemistry, and this is particularly true for the synthesis of 1,2-cis-glycosides like α-D-glucopyranosylazide. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the protecting groups employed, the reaction conditions, and the promoter or catalyst used. researchgate.netnih.gov

Several strategies have been developed to control the stereoselectivity of glycosylation reactions. One common approach involves the use of participating neighboring groups at the C-2 position of the glycosyl donor, which typically leads to the formation of 1,2-trans-glycosides. nih.gov However, for the synthesis of 1,2-cis-glycosides, alternative strategies are required.

The choice of protecting groups on the glycosyl donor can have a profound impact on stereoselectivity. For instance, the use of a 4,6-O-benzylidene protecting group on a glucopyranosyl donor is known to favor the formation of the α-anomer. nih.gov This is attributed to the conformational constraints imposed by the benzylidene group, which can influence the trajectory of the incoming nucleophile. nih.gov

Furthermore, the reactivity of the glycosyl donor and the reaction conditions can be fine-tuned to favor a particular stereochemical outcome. The formation of reactive intermediates, such as glycosyl cations, and their subsequent reaction with the azide nucleophile are key steps where stereochemistry is determined. vu.nl The stability and conformation of these intermediates play a crucial role in directing the approach of the nucleophile to either the α- or β-face of the anomeric carbon. nih.gov

Recent advancements in this area include the development of novel catalyst systems and a deeper understanding of the stereoelectronic effects that govern the glycosylation process. nih.govvu.nl These ongoing efforts are paving the way for more reliable and efficient methods for the stereoselective synthesis of α-D-glucopyranosylazide and other challenging 1,2-cis-glycosides.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers significant advantages for the preparation of α-D-glucopyranosylazide and other carbohydrate derivatives. amidetech.com Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. amidetech.comsoci.org This level of control can lead to improved yields, higher purities, and enhanced safety, particularly for reactions involving potentially hazardous reagents or intermediates. soci.org

In the context of glycosylation reactions, flow chemistry can be particularly beneficial for optimizing reaction conditions to achieve high stereoselectivity. The ability to rapidly screen a wide range of parameters in an automated fashion can significantly accelerate the development of new synthetic methodologies. soci.org While the application of flow chemistry to the synthesis of α-D-glucopyranosylazide is still an emerging area, its successful implementation in the synthesis of other complex carbohydrates and C-glycosides demonstrates its potential. nih.gov

Automated synthesis platforms, often coupled with flow reactors, can further streamline the production of α-D-glucopyranosylazide. amidetech.comsemanticscholar.org These systems can automate the entire synthetic sequence, from reagent preparation and reaction execution to purification and analysis. amidetech.com This not only increases throughput but also improves reproducibility and reduces the need for manual intervention. The development of automated fast-flow peptide synthesis (AFPS) has demonstrated the power of this approach for the rapid assembly of complex biomolecules, and similar principles can be applied to oligosaccharide synthesis. amidetech.com

The integration of flow chemistry and automation holds the promise of transforming the synthesis of α-D-glucopyranosylazide from a specialized laboratory procedure to a more routine and accessible process, thereby facilitating its broader use in research and development.

Future Prospects for α-D-Glucopyranosylazide in Next-Generation Glyco-Tools

α-D-Glucopyranosylazide is poised to play a pivotal role in the development of next-generation glyco-tools for a wide range of applications in chemical biology and materials science. Its utility as a versatile building block stems from the unique reactivity of the azide group, which allows for its selective modification through reactions such as the Staudinger ligation and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

One of the most promising future directions is the use of α-D-glucopyranosylazide in the development of novel chemoenzymatic methods for the synthesis of complex glycans. biorxiv.org Glycosyl azides can serve as donor substrates for engineered glycosynthases, enabling the synthesis of bespoke oligosaccharides with defined structures. biorxiv.org The development of high-throughput screening methods for glycosynthase activity using azido (B1232118) sugars is a key step towards this goal. biorxiv.org

Furthermore, α-D-glucopyranosylazide will continue to be a valuable tool for the construction of glycoconjugates, including glycoproteins, glycolipids, and glycoarrays. The ability to attach glucose moieties to proteins and other biomolecules with high specificity allows for the investigation of the roles of glycosylation in biological processes. These glycoconjugates are also being explored for therapeutic and diagnostic applications.

In the realm of materials science, α-D-glucopyranosylazide can be used to modify the surfaces of nanoparticles and polymers, creating new materials with tailored properties. For example, glycan-coated nanoparticles are being investigated for targeted drug delivery and as imaging agents.

The continued development of new chemical and enzymatic methods for the synthesis and modification of α-D-glucopyranosylazide will undoubtedly expand its utility as a fundamental building block for the creation of innovative glyco-tools with far-reaching impacts in medicine and technology.

Challenges and Opportunities in Targeted Chemical Modification

The targeted chemical modification of α-D-glucopyranosylazide presents both significant challenges and exciting opportunities for the synthesis of novel and complex carbohydrate structures. A primary challenge lies in achieving regioselective and stereoselective modifications of the glucopyranosyl ring while preserving the anomeric azide functionality.

Challenges:

Stereoselective Synthesis: As previously discussed, the stereoselective synthesis of the α-anomer of D-glucopyranosylazide remains a non-trivial task. researchgate.netrsc.org Developing robust and scalable methods to access this isomer in high purity is an ongoing area of research.

Protecting Group Strategies: The development of orthogonal protecting group strategies is crucial for the regioselective modification of the hydroxyl groups on the glucopyranose ring. These strategies must be compatible with the azide group and the conditions required for subsequent glycosylation or other transformations.

Anomeric Reactivity: The anomeric position is highly reactive, and care must be taken to avoid unwanted side reactions during the modification of other parts of the molecule. The stability of the anomeric azide under various reaction conditions needs to be carefully considered.

Opportunities:

Versatility of the Azide Group: The azide functionality is a versatile handle for a wide range of chemical transformations. researchgate.netnih.gov Beyond its use in click chemistry, it can be reduced to an amine, which can then be further derivatized to form amides, ureas, and other nitrogen-containing functionalities. researchgate.net This opens up a vast chemical space for the creation of novel glycomimetics and glycoconjugates.

Synthesis of Complex Glycans: α-D-Glucopyranosylazide serves as a key building block for the synthesis of more complex oligosaccharides and glycoconjugates. acs.org By carefully planning synthetic routes, it can be incorporated into larger structures with defined connectivity and stereochemistry.

Development of Novel Glyco-probes: The ability to selectively modify α-D-glucopyranosylazide allows for the development of novel molecular probes to study carbohydrate-protein interactions and other biological processes involving glycans. These probes can be equipped with fluorescent tags, affinity labels, or other reporter groups.

Q & A

Q. What are the optimal conditions for synthesizing a-D-Glucopyranosylazide with high purity?

Synthesis typically involves reacting a-D-glucose with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions . Purification via recrystallization or chromatography (e.g., silica gel) is critical to remove unreacted NaN₃ and byproducts. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/methanol 4:1) and confirm purity via NMR (e.g., δ 3.5–5.5 ppm for anomeric protons) and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine multiple analytical techniques:

- 1H/13C NMR : Verify glycosidic bond configuration (α-anomer) and azide group presence (no proton signal at C1).

- IR Spectroscopy : Confirm N₃⁻ stretch at ~2100 cm⁻¹.

- HPLC : Use a carbohydrate column (e.g., HILIC) to assess purity (>95%) .

Cross-reference data with published spectra in repositories like PubChem or peer-reviewed syntheses .

Q. What safety protocols are essential when handling this compound?

While low in toxicity, azides can decompose explosively under heat or shock. Use blast shields, fume hoods, and anti-static equipment. Avoid metal catalysts (e.g., Cu) during storage. Dispose of waste via slow addition to acidic FeCl₂ solutions to neutralize azides .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in click chemistry?

The α-configuration at C1 affects steric accessibility in azide-alkyne cycloadditions. Compared to β-anomers, α-D-Glucopyranosylazide shows slower reaction kinetics with terminal alkynes due to hindered azide group orientation. Optimize reactions using Cu(I) catalysts at 37°C in aqueous buffers to enhance regioselectivity . Contrast with β-anomer reactivity data (e.g., rate constants from kinetic assays) to identify stereochemical bottlenecks .

Q. How can contradictory stability data for this compound be resolved?

Stability discrepancies may arise from moisture content or residual solvents. Conduct accelerated degradation studies:

Q. What methodological strategies improve yield in large-scale syntheses of this compound?

- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance azide solubility and reduce side reactions.

- Catalytic Additives : Use molecular sieves to scavenge water and prevent hydrolysis.

- Flow Chemistry : Implement continuous reactors for better temperature control and scalability .

Q. How can this compound be utilized to study glycosidase enzyme mechanisms?

Design fluorogenic or chromogenic assays by conjugating the azide to quenched probes (e.g., 4-nitrophenyl groups). Monitor enzymatic cleavage via UV-Vis (λ = 400–420 nm for nitrophenol release) or fluorescence. Compare kinetic parameters (Km, Vmax) with natural substrates to infer binding affinity . Include negative controls (e.g., enzyme inhibitors) to validate specificity .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing contradictory kinetic data in click chemistry applications?

- Multivariate Regression : Correlate reaction rates with variables like solvent polarity, temperature, and catalyst concentration.

- Error Propagation Analysis : Quantify uncertainties from instrument precision (e.g., ±2% for HPLC peak areas).

- Bayesian Modeling : Compare posterior distributions of rate constants across experimental replicates to identify outliers .

Q. How should researchers design controls for studies using this compound in biological systems?

Q. What criteria (e.g., FINER) should guide hypothesis formulation when studying this compound’s applications?

Apply the FINER framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.